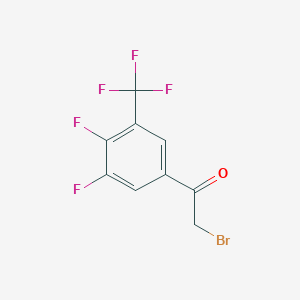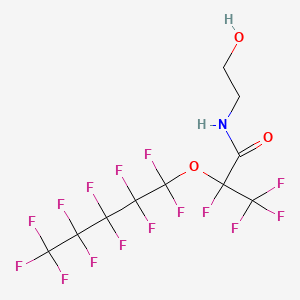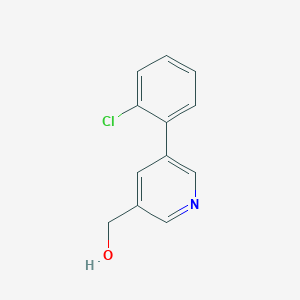
(5-(2-Chlorophenyl)pyridin-3-yl)methanol
説明
“(5-(2-Chlorophenyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C12H10ClNO . It has a molecular weight of 219.66 g/mol . The IUPAC name for this compound is [5- (2-chlorophenyl)pyridin-3-yl]methanol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H10ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-7,15H,8H2 . The Canonical SMILES for this compound is C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)Cl .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 33.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .科学的研究の応用
Biocatalytic Synthesis
The compound has been synthesized in a green, economic, and efficient way using recombinant Escherichia coli (E. coli) as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This method demonstrates high catalytic activity and retention, effective in reducing product inhibition and toxicity, and achieves high yields in a shorter time than traditional methods (Chen et al., 2021).
Structural and Spectroscopic Analysis
The molecular structure, spectroscopic properties, and quantum chemical aspects of similar compounds have been extensively studied. These studies include vibrational study, density functional theory (DFT) analysis, molecular electrostatic potential mapping, and natural bonds orbital analysis, providing insights into the stability and charge distribution within the molecule (Sivakumar et al., 2021).
Detection in Food Products
(5-(2-Chlorophenyl)pyridin-3-yl)methanol derivatives have been identified in food products like bread. Studies focus on optimized conditions for recovery, variations in concentration based on bread type and toasting degree, and bioavailability, indicating its relevance in food chemistry (Xiumin Chen et al., 2016).
Synthesis and Antioxidant Properties
Derivatives of this compound have been synthesized and characterized, with a focus on their antioxidant and antiradical activities. This includes exploration into new compounds with potential biological significance (Bekircan et al., 2008).
Molecular Docking and Antimicrobial Activity
Molecular docking studies and antimicrobial activity assessments have been conducted on similar compounds. These studies explore the interactions with biological targets, which can have implications in the development of new pharmaceuticals (Lakshminarayana et al., 2018).
Spectroscopy and Computational Studies
Spectroscopic and computational studies have been performed on derivatives, including Raman and surface-enhanced Raman scattering studies. These provide insights into the molecular geometry and vibrational frequencies, important for understanding the physical and chemical properties of the compound (Proniewicz et al., 2014).
Production of Chiral Intermediates
The compound has been used in the production of chiral intermediates for drugs like Betahistine. This involves the use of microorganisms for stereoselective reduction, demonstrating its importance in the pharmaceutical industry (Ni et al., 2012).
Coordination Polymers and Fluorescent Properties
The compound has been used to develop coordination polymers, with a focus on their fluorescent and thermal properties. This research contributes to material science and potential applications in sensing and electronics (Xia Li et al., 2008).
Synthesis of Derivatives for Biological Screening
Derivatives have been synthesized and screened for biological activities, including anticancer and antimicrobial properties. This shows its potential application in the development of new therapeutic agents (Katariya et al., 2021).
作用機序
Target of Action
It’s worth noting that similar compounds with a pyridine nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a way that leads to a variety of biological effects . For instance, some indole derivatives, which share a similar aromatic structure with the compound , have been found to inhibit certain viruses .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
[5-(2-chlorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBXGSZDVDXNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285675 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Chlorophenyl)pyridin-3-yl)methanol | |
CAS RN |
887974-03-0 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601285675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)
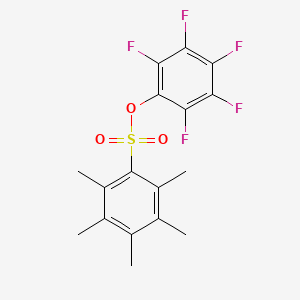

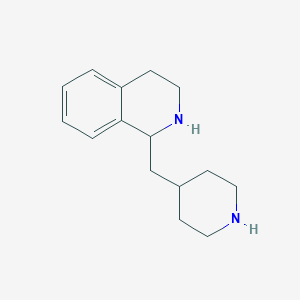
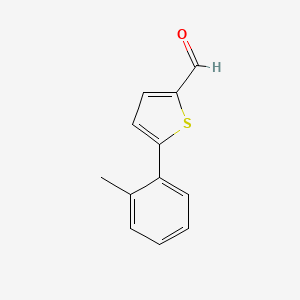
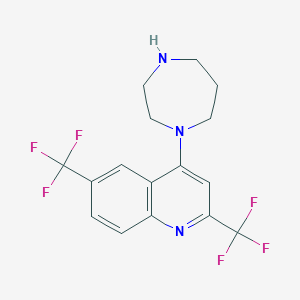
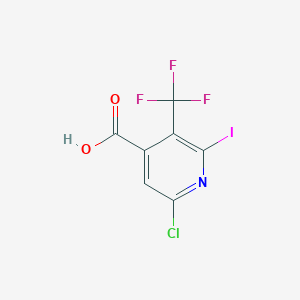
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

